molecular formula C19H24FN3O4S B6562513 1-{3,5-dimethyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazol-1-yl}-2-(4-fluorophenoxy)ethan-1-one CAS No. 942852-29-1

1-{3,5-dimethyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazol-1-yl}-2-(4-fluorophenoxy)ethan-1-one

Cat. No.: B6562513
CAS No.: 942852-29-1
M. Wt: 409.5 g/mol
InChI Key: QQKLBWPELBIJQV-UHFFFAOYSA-N
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Description

This compound is a pyrazole-based derivative featuring a 3,5-dimethyl-substituted pyrazole core. Position 4 of the pyrazole is modified with a sulfonyl group linked to a 4-methylpiperidine moiety, while position 1 is substituted with a 2-(4-fluorophenoxy)ethan-1-one group. Its design leverages pyrazole’s stability and piperidine’s conformational flexibility, which may enhance binding affinity and pharmacokinetic properties .

Properties

IUPAC Name

1-[3,5-dimethyl-4-(4-methylpiperidin-1-yl)sulfonylpyrazol-1-yl]-2-(4-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O4S/c1-13-8-10-22(11-9-13)28(25,26)19-14(2)21-23(15(19)3)18(24)12-27-17-6-4-16(20)5-7-17/h4-7,13H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKLBWPELBIJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(N(N=C2C)C(=O)COC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{3,5-dimethyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazol-1-yl}-2-(4-fluorophenoxy)ethan-1-one , also referred to as G402-1260, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of G402-1260 is C23H34N4O3SC_{23}H_{34}N_{4}O_{3}S with a molecular weight of 446.61 g/mol. The compound features a complex structure that includes a pyrazole ring, a piperidine moiety, and a fluorophenoxy group, contributing to its biological activity.

PropertyValue
Molecular FormulaC23H34N4O3SC_{23}H_{34}N_{4}O_{3}S
Molecular Weight446.61 g/mol
LogP (Partition Coefficient)2.608
Water Solubility (LogSw)-3.06
Polar Surface Area70.523 Ų

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of G402-1260. In vitro assays demonstrated significant activity against various bacterial strains, including E. coli and Staphylococcus aureus. The compound exhibited an inhibitory concentration (IC50) comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Anti-inflammatory Effects

The pyrazole scaffold is well-known for its anti-inflammatory properties. G402-1260 has shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture models, suggesting its utility in treating inflammatory conditions . In one study, derivatives of pyrazole demonstrated up to 85% inhibition of TNF-α at specific concentrations, positioning G402-1260 as a candidate for further development in anti-inflammatory therapies .

Anticancer Activity

G402-1260 has also been evaluated for its anticancer properties. Preliminary screening against various cancer cell lines indicated that the compound induces apoptosis through the activation of caspase pathways. In particular, it showed selective cytotoxicity towards breast cancer cells with an IC50 value significantly lower than that of non-cancerous cells . This selectivity is crucial for minimizing side effects in therapeutic applications.

The biological activity of G402-1260 can be attributed to its interaction with specific cellular targets:

  • Proteasome Inhibition : Similar compounds have been shown to inhibit proteasome activity, leading to the accumulation of regulatory proteins that control cell cycle and apoptosis.
  • Modulation of Signaling Pathways : G402-1260 may influence key signaling pathways involved in inflammation and cancer progression by affecting gene expression related to these processes .

Case Studies

A series of case studies have been conducted to evaluate the efficacy and safety profile of G402-1260:

  • In vitro Studies : A study involving human cancer cell lines demonstrated that treatment with G402-1260 led to a dose-dependent decrease in cell viability, with significant effects observed at concentrations as low as 10 µM .
  • Animal Models : In vivo experiments using mouse models of inflammation showed that administration of G402-1260 resulted in reduced swelling and pain responses compared to control groups treated with placebo .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name / ID (Evidence Source) Core Structure Substituents/Modifications Key Structural Differences Potential Implications
Target Compound 3,5-Dimethylpyrazole - 4-[(4-Methylpiperidin-1-yl)sulfonyl]
- 1-yl-2-(4-fluorophenoxy)ethan-1-one
Reference compound Balanced lipophilicity (fluorophenoxy) and sulfonamide-mediated target interaction
1-[4-(1-Benzyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethan-1-one () Pyrazole - Benzyl group at pyrazole N1
- Piperazine instead of 4-methylpiperidine
Piperazine introduces additional hydrogen-bonding sites; benzyl group increases steric bulk Enhanced solubility but reduced membrane permeability due to polar piperazine
{4-[1-(4-Methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-(4-methyl-[1,3]thiadiazol-5-yl)-methanone () Pyrazolo[3,4-d]pyrimidine - Methanesulfonyl-phenyl
- Thiadiazole-methanone
Expanded heterocyclic system (pyrimidine + thiadiazole) Increased rigidity; potential for kinase inhibition
1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]ethanone () Pyrrole - Acetyl group at pyrrole C4
- 2-Fluorophenylsulfonyl-piperazine
Pyrrole core (5-membered) vs. pyrazole (6-membered) Altered electronic properties; acetyl group may enhance metabolic stability
1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one () Pyrazole - 4-Chlorophenyl and 4-fluorophenyl groups
- Piperidine-4-one
Carbonyl linkage instead of sulfonyl; ketone at piperidine Reduced sulfonamide-mediated interactions; ketone may influence redox stability

Analysis of Substituent Effects

Sulfonyl vs. Sulfonamides are less prone to hydrolysis than esters or ketones, suggesting superior metabolic stability .

Fluorinated Aromatic Groups: The 4-fluorophenoxy group in the target compound offers moderate lipophilicity, whereas 2-fluorophenylsulfonyl () introduces steric hindrance near the sulfonyl group, possibly affecting binding pocket accessibility .

Piperazine () vs. 4-methylpiperidine (target compound): Piperazine’s additional nitrogen increases polarity, which may improve solubility but reduce blood-brain barrier penetration .

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